molecular formula C8H11N3O3S B601561 Lamivudine, (+/-)-trans- CAS No. 136846-20-3

Lamivudine, (+/-)-trans-

Cat. No.: B601561
CAS No.: 136846-20-3
M. Wt: 229.26
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lamivudine, (+/-)-trans-, is a synthetic nucleoside analogue with significant antiviral properties. It is primarily used as an antiretroviral medication to treat HIV/AIDS and chronic hepatitis B. The compound works by inhibiting the reverse transcriptase enzyme, which is crucial for the replication of these viruses .

Biochemical Analysis

Biochemical Properties

“Lamivudine, (+/-)-trans-” interacts with the viral reverse transcriptase enzyme, inhibiting its function and preventing the replication of the virus . It also interacts with other biomolecules such as the Hepatitis B virus (HBV) and the human immunodeficiency virus (HIV), blocking their replication and reducing their presence in the body .

Cellular Effects

“Lamivudine, (+/-)-trans-” has a significant impact on cellular processes. It influences cell function by inhibiting the replication of viruses within the cell, thereby reducing the viral load and the associated pathological effects . It also impacts cell signaling pathways and gene expression related to viral replication .

Molecular Mechanism

The molecular mechanism of action of “Lamivudine, (+/-)-trans-” involves its incorporation into the viral DNA by the reverse transcriptase enzyme. This results in premature termination of DNA synthesis, thereby inhibiting viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, “Lamivudine, (+/-)-trans-” has shown to have long-term effects on cellular function, particularly in reducing the viral load over time . It has also demonstrated stability and minimal degradation, making it effective for prolonged use .

Dosage Effects in Animal Models

The effects of “Lamivudine, (+/-)-trans-” vary with different dosages in animal models. Lower doses are effective in reducing viral load, while higher doses can lead to adverse effects .

Metabolic Pathways

“Lamivudine, (+/-)-trans-” is involved in the metabolic pathways related to nucleoside metabolism. It interacts with enzymes involved in these pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

“Lamivudine, (+/-)-trans-” is transported within cells and tissues through passive diffusion and active transport mechanisms. It interacts with various transporters and binding proteins, influencing its localization and accumulation .

Subcellular Localization

“Lamivudine, (+/-)-trans-” is localized within the cytoplasm of the cell, where it exerts its antiviral activity. It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lamivudine can be synthesized through various methods, including enzymatic dynamic kinetic resolution and enantioselective synthesis. One efficient method involves the use of surfactant-treated subtilisin Carlsberg-catalyzed dynamic kinetic resolution . Another method employs L-menthyl-glyoxylate as a chiral auxiliary, which is obtained by reacting menthol with carboxyl derivatives such as glyoxyl acid, maleic anhydride, and fumaric acid .

Industrial Production Methods: Industrial production of lamivudine often involves large-scale synthesis using the aforementioned methods. The process typically includes steps like esterification, ozonolysis, and hydration to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Lamivudine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.

    Reduction: Utilizes reducing agents such as sodium borohydride.

    Substitution: Often involves nucleophilic substitution reactions with reagents like sodium hydroxide.

Major Products: The major products formed from these reactions include various intermediates that are crucial for the synthesis of lamivudine and its analogues .

Scientific Research Applications

Lamivudine has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: Lamivudine is unique due to its dual action against both HIV and hepatitis B viruses. It is also known for its high bioavailability and low toxicity profile, making it a preferred choice in antiretroviral therapy .

Properties

IUPAC Name

4-amino-1-[(2S,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGQNOMFQHVDC-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@@H](S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131086-22-1, 136846-20-3
Record name Lamivudine, (+/-)-trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131086221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(1H)-Pyrimidinone, 4-amino-1-(2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-, (2S-trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136846203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAMIVUDINE, (±)-TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77ANF82R6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.